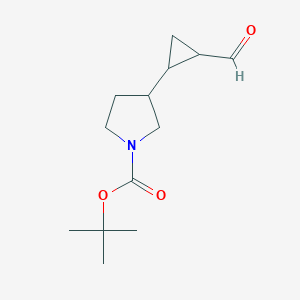
Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C₁₃H₂₁NO₃ It is a derivative of pyrrolidine, featuring a formyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-3-(2-Formylcyclopropyl)pyrrolidin-1-carboxylat erfolgt typischerweise in mehreren Schritten:
Bildung des Cyclopropylringes: Der Cyclopropylring kann durch eine Cyclopropanierungsreaktion synthetisiert werden, die häufig Diazoverbindungen und Übergangsmetallkatalysatoren verwendet.
Anfügen der Formylgruppe: Die Formylgruppe kann durch Formylierungsreaktionen, wie z. B. die Vilsmeier-Haack-Reaktion, eingeführt werden, die DMF und POCl₃ verwendet.
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion mit Aminen und geeigneten Elektrophilen aufgebaut werden.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der Cyclopropyl- und Pyrrolidin-Zwischenprodukte, die häufig unter Verwendung von Veresterungsreaktionen mit Tert-butylchlorformiat erfolgt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und die Verwendung robuster Katalysatoren, um die Ausbeute und Effizienz zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Formylgruppe kann durch Oxidation zu Carbonsäuren mit Oxidationsmitteln wie KMnO₄ oder CrO₃ oxidiert werden.
Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie NaBH₄ oder LiAlH₄ zu einem Alkohol reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen, insbesondere an der Formylgruppe, eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO₄ in saurer oder basischer Umgebung.
Reduktion: NaBH₄ in Methanol oder LiAlH₄ in Ether.
Substitution: Nukleophile wie Grignard-Reagenzien oder Organolithiumverbindungen.
Hauptprodukte
Oxidation: Carbonsäuren.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Tert-butyl-3-(2-Formylcyclopropyl)pyrrolidin-1-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um Enzymwechselwirkungen und Stoffwechselwege zu untersuchen. Seine strukturellen Merkmale machen es zu einem nützlichen Instrument zur Untersuchung der Aktivität von Enzymen, die mit Formylgruppen oder Cyclopropylringen interagieren.
Medizin
In der pharmazeutischen Chemie kann diese Verbindung als Vorläufer für die Synthese pharmazeutischer Wirkstoffe dienen. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, macht es zu einem vielseitigen Zwischenprodukt in der Medikamentenentwicklung.
Industrie
Im Industriesektor kann Tert-butyl-3-(2-Formylcyclopropyl)pyrrolidin-1-carboxylat bei der Produktion von Spezialchemikalien und -materialien verwendet werden. Seine Stabilität und Reaktivität machen es für Anwendungen in der Polymerchemie und Materialwissenschaft geeignet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-3-(2-Formylcyclopropyl)pyrrolidin-1-carboxylat hängt von seiner spezifischen Anwendung ab. In chemischen Reaktionen wirkt es als reaktives Zwischenprodukt, das an verschiedenen Transformationen beteiligt ist. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch kovalente oder nicht-kovalente Wechselwirkungen modulieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of enzymes that interact with formyl groups or cyclopropyl rings.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the synthesis of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-3-(Hydroxymethyl)pyrrolidin-1-carboxylat
- Tert-butyl-3-(Brommethyl)pyrrolidin-1-carboxylat
- Tert-butyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-1-carboxylat
Einzigartigkeit
Tert-butyl-3-(2-Formylcyclopropyl)pyrrolidin-1-carboxylat ist einzigartig durch das Vorhandensein sowohl einer Formylgruppe als auch eines Cyclopropylringes. Diese Kombination von funktionellen Gruppen bietet unterschiedliche Reaktivitätsmuster und macht es zu einer wertvollen Verbindung für synthetische und mechanistische Studien.
Durch den Vergleich mit ähnlichen Verbindungen können Forscher das Einflusses verschiedener Substituenten auf die Reaktivität und Eigenschaften von Pyrrolidinderivaten besser verstehen.
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(7-14)11-6-10(11)8-15/h8-11H,4-7H2,1-3H3 |
InChI-Schlüssel |
UXXJLVKSRXHBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)

![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)


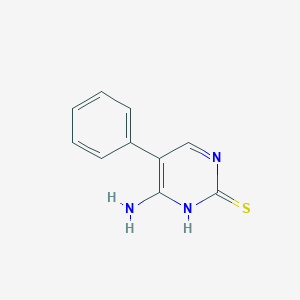

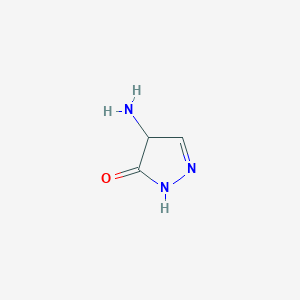
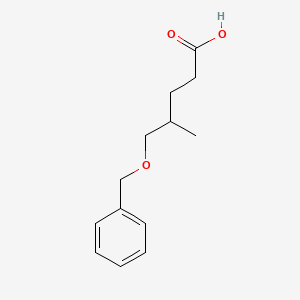
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)
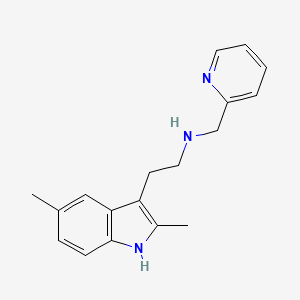

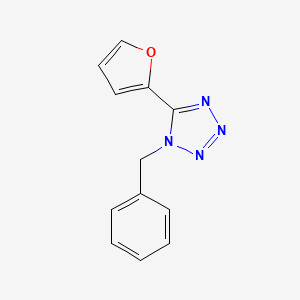
![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)
